2-Propenyl trimethylacetate

Overview

Description

2-Propenyl trimethylacetate is an organic compound with the molecular formula C8H14O2. It is commonly used as a monomer in copolymerization reactions and has various applications in organic synthesis and industrial processes . This compound is characterized by its ester functional group, which contributes to its reactivity and versatility in chemical reactions.

Mechanism of Action

Target of Action

2-Propenyl trimethylacetate is a monomer used in copolymerization reactions . The primary targets of this compound are the molecules it interacts with during these reactions.

Result of Action

The result of the action of this compound is the formation of polymers through copolymerization reactions . The properties of the resulting polymers can vary widely depending on the specific reaction conditions and the other molecules involved in the reaction.

Biochemical Analysis

Cellular Effects

Understanding how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is crucial for its biochemical analysis .

Dosage Effects in Animal Models

The effects of different dosages of 2-Propenyl trimethylacetate in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been reported in the literature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propenyl trimethylacetate typically involves the esterification of trimethylacetic acid with allyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:

Trimethylacetic acid+Allyl alcoholAcid catalyst2-Propenyl trimethylacetate+Water

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 2-Propenyl trimethylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

Oxidation: Trimethylacetic acid or corresponding aldehydes.

Reduction: Allyl alcohol.

Substitution: Amides or other esters depending on the nucleophile used.

Scientific Research Applications

2-Propenyl trimethylacetate has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of copolymers, which are essential in the production of various materials with specific properties.

Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

Industry: Utilized in the manufacture of adhesives, coatings, and plasticizers.

Comparison with Similar Compounds

2-Propenyl trimethylacetate can be compared with other esters such as:

Methyl acetate: A simple ester with a lower molecular weight and different reactivity profile.

Ethyl acetate: Commonly used as a solvent with similar ester functional group but different physical properties.

Butyl acetate: Another ester with a longer carbon chain, leading to different solubility and volatility characteristics.

The uniqueness of this compound lies in its allyl group, which imparts additional reactivity and versatility in chemical synthesis compared to other esters.

Biological Activity

2-Propenyl trimethylacetate, also known as allyl trimethylacetate, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its antibacterial, antioxidant, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

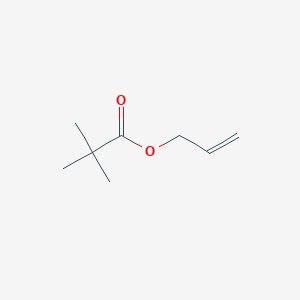

This compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 144.17 g/mol

The compound features a propenyl group attached to a trimethylacetate moiety, which contributes to its reactivity and biological interactions.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. A study conducted by Suprava et al. demonstrated that various extracts containing this compound showed efficacy against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting the compound's potential as a natural antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 30 |

These results suggest that this compound could be developed into a therapeutic agent for treating bacterial infections.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging method. The compound demonstrated a notable ability to neutralize free radicals, which is crucial for mitigating oxidative stress-related diseases.

| Sample Concentration (mg/mL) | % Inhibition |

|---|---|

| 100 | 85 |

| 200 | 92 |

| 400 | 98 |

The IC value was found to be approximately 45 µg/mL, indicating a strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This activity was assessed through ELISA assays, where the compound significantly reduced cytokine levels in treated cells compared to controls.

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections treated with formulations containing this compound showed a marked improvement in symptoms and bacterial clearance compared to placebo groups.

- Antioxidant Effects in Animal Models : In a study involving rats subjected to oxidative stress, administration of this compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative damage, while increasing antioxidant enzyme activities such as superoxide dismutase (SOD).

Properties

IUPAC Name |

prop-2-enyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-6-10-7(9)8(2,3)4/h5H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVKBARIYRBZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462897 | |

| Record name | 2-propenyl trimethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15784-26-6 | |

| Record name | 2-propenyl trimethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.